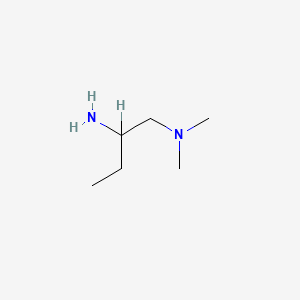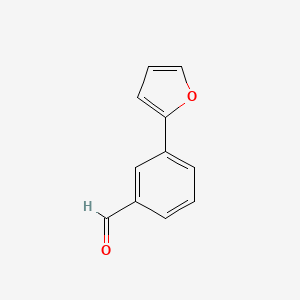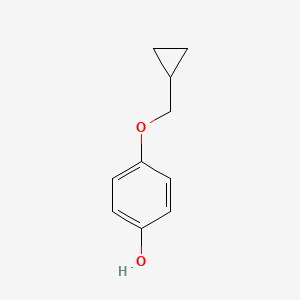
N-Boc-5-methylpyrrolidine-2,4-dione
概要
説明
N-Boc-5-methylpyrrolidine-2,4-dione, also known as 1-Pyrrolidinecarboxylic acid, 2-methyl-3,5-dioxo-, 1,1-dimethylethyl ester, is a chemical compound with the molecular formula C₁₀H₁₅NO₄ and a molecular weight of 213.23 g/mol . This compound is characterized by its pyrrolidine ring structure, which is substituted with a tert-butoxycarbonyl (Boc) protecting group and a methyl group at specific positions.
準備方法
Synthetic Routes and Reaction Conditions
N-Boc-5-methylpyrrolidine-2,4-dione can be synthesized through various synthetic routes. One common method involves the reaction of 5-methylpyrrolidine-2,4-dione with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of the Boc-protected product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
N-Boc-5-methylpyrrolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the pyrrolidine ring.
Reduction Reactions: The carbonyl groups in the pyrrolidine ring can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Reduction: LiAlH₄ in anhydrous ether is used for the reduction of carbonyl groups.
Oxidation: KMnO₄ in aqueous solution is used for the oxidation of the methyl group.
Major Products Formed
Substitution: Removal of the Boc group yields 5-methylpyrrolidine-2,4-dione.
Reduction: Reduction of carbonyl groups results in the formation of 5-methylpyrrolidine-2,4-diol.
Oxidation: Oxidation of the methyl group forms 5-carboxypyrrolidine-2,4-dione.
科学的研究の応用
N-Boc-5-methylpyrrolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is utilized in the development of drug candidates, particularly in the design of prodrugs and peptidomimetics.
Industry: This compound is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Boc-5-methylpyrrolidine-2,4-dione is primarily related to its role as a synthetic intermediate. The Boc protecting group provides stability to the pyrrolidine ring during chemical transformations, allowing for selective reactions at other functional groups. The compound’s molecular targets and pathways depend on the specific application and the final product synthesized from it .
類似化合物との比較
Similar Compounds
N-Boc-pyrrolidine-2,4-dione: Similar structure but lacks the methyl group at the 5-position.
N-Boc-5-ethylpyrrolidine-2,4-dione: Similar structure with an ethyl group instead of a methyl group at the 5-position.
N-Boc-5-phenylpyrrolidine-2,4-dione: Similar structure with a phenyl group at the 5-position.
Uniqueness
N-Boc-5-methylpyrrolidine-2,4-dione is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and the types of products formed during chemical reactions. This structural feature can also impact the compound’s physical properties, such as solubility and stability .
特性
IUPAC Name |
tert-butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXSMICXDWTYCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(=O)N1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride](/img/structure/B3021593.png)

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B3021599.png)


